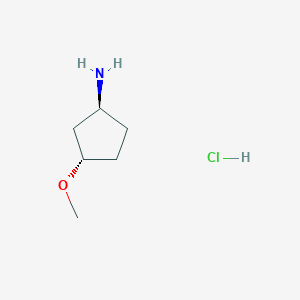

trans-3-Methoxycyclopentan-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1S,3S)-3-methoxycyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-6-3-2-5(7)4-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCZONWJWLKAEF-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CC[C@@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243802-43-7 | |

| Record name | rac-(1R,3R)-3-methoxycyclopentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans 3 Methoxycyclopentan 1 Amine Hydrochloride

Retrosynthetic Analysis of trans-3-Methoxycyclopentan-1-amine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For trans-3-Methoxycyclopentan-1-amine, several disconnections can be proposed.

A primary disconnection breaks the carbon-nitrogen (C-N) bond, a common strategy for amine synthesis. This leads to a key intermediate, a trans-3-methoxycyclopentyl precursor with a suitable leaving group or a carbonyl functionality (ketone) at the C1 position. This precursor could be derived from cyclopentanone (B42830) or cyclopentadiene (B3395910) derivatives. Functional group interconversion (FGI) suggests that the amine can be installed via reductive amination of trans-3-methoxycyclopentanone or through the reduction of an azide (B81097) or oxime.

A second disconnection targets the carbon-oxygen (C-O) bond of the methoxy (B1213986) group. This approach would involve a cyclopentane-1,3-diol intermediate, where the hydroxyl groups have a trans relationship. Selective methylation of the C3 hydroxyl group, followed by conversion of the C1 hydroxyl into an amine, would complete the synthesis. This pathway heavily relies on achieving stereocontrol in the formation of the diol.

These retrosynthetic pathways are illustrated below:

Figure 1: Key Retrosynthetic Disconnections

Enantioselective Synthesis Strategies

Producing an enantiomerically pure form of trans-3-Methoxycyclopentan-1-amine requires strategies that can introduce chirality in a controlled manner. These include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic methods.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. frontiersin.org For the synthesis of chiral cyclopentylamines, several catalytic approaches are relevant.

Asymmetric Hydrogenation: A racemic or prochiral cyclopentenone derivative can undergo asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) to establish a stereocenter. Subsequent functionalization can then be directed by this initial stereocenter to achieve the desired trans product.

Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can catalyze enantioselective reactions. nih.govnih.gov For instance, a Michael addition of a nucleophile to a cyclopentenone, catalyzed by a chiral amine, could set the stereocenter at the C3 position. The ketone at C1 can then be converted to the amine.

The table below summarizes representative asymmetric catalytic reactions applicable to the synthesis of chiral cyclopentane (B165970) intermediates.

| Catalyst Type | Reaction | Substrate Example | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | β-Substituted Cyclopentenimine | High | nih.gov |

| Chiral Oxazaborolidinium Ion | Asymmetric Cyclopropanation | α,β-Unsaturated Aldehyde | Not specified | mdpi.com |

| 9-epi-9-amino-9-deoxyquinine | Aza-Michael Addition | α,β-Unsaturated Ketone | 94–98% | nih.gov |

This interactive table provides examples of catalyst systems and their effectiveness in generating chiral products.

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is set, the auxiliary is removed and can often be recycled.

| Chiral Auxiliary | Typical Reaction | Stereocontrol Mechanism | Reference |

| Evans Oxazolidinones | Aldol (B89426), Alkylation | Steric shielding of one face of the enolate | wikipedia.org |

| Pseudoephedrine | Alkylation | Forms a rigid chelated intermediate | nih.gov |

| (1R,2S)-Ephedrine | Asymmetric Synthesis | Stereodirecting group | sigmaaldrich.com |

This interactive table details common chiral auxiliaries and their applications in asymmetric synthesis.

Biocatalysis employs enzymes as catalysts, offering high selectivity under mild reaction conditions. mdpi.com For amine synthesis, transaminases (TAs) are particularly powerful enzymes. A prochiral ketone, such as 3-methoxycyclopentanone (B7938530), could be converted directly into the corresponding chiral amine with high enantiomeric excess using a (R)- or (S)-selective transaminase. This approach is highly efficient and environmentally friendly.

Other biocatalytic methods, such as enzymatic kinetic resolution, could also be employed. In this scenario, an enzyme selectively reacts with one enantiomer of a racemic mixture (e.g., racemic trans-3-methoxycyclopentanol), allowing for the separation of the unreacted, enantiomerically pure substrate.

| Enzyme Class | Reaction Type | Substrate | Key Advantage | Reference |

| Transaminase (TA) | Reductive Amination | Ketone | Direct conversion to chiral amine | mdpi.com |

| Lipase | Kinetic Resolution | Racemic Alcohol/Ester | Separation of enantiomers | google.com |

| Ene-Reductase | Asymmetric Reduction | α,β-Unsaturated Carbonyl | Creates chiral center via hydrogenation | nih.gov |

This interactive table highlights various enzyme classes and their roles in enantioselective synthesis.

Diastereoselective Synthesis Pathways

Achieving the correct trans stereochemistry between the C1-amine and C3-methoxy groups is a critical aspect of the synthesis. This requires careful control over the reaction conditions and choice of reagents.

The trans isomer is often the thermodynamically more stable product in 1,3-disubstituted cyclopentanes, as it minimizes steric interactions by placing both substituents in pseudo-equatorial positions. Therefore, reactions run under thermodynamic control (e.g., at higher temperatures for longer times) may favor the formation of the trans product.

Alternatively, stereocontrol can be achieved through kinetically controlled reactions where the transition state leading to the trans product is lower in energy. This is often accomplished through stereodirecting effects:

Substrate-Controlled Diastereoselection: A pre-existing stereocenter on the cyclopentane ring can direct the approach of a reagent to the opposite face, resulting in a trans relationship. For example, the reduction of a 3-methoxycyclopentanone can be highly diastereoselective. Delivery of a hydride reagent (e.g., from NaBH₄) will preferentially occur from the less sterically hindered face, opposite to the methoxy group, leading to a trans-alcohol, which can then be converted to the amine.

Reagent-Controlled Diastereoselection: The choice of reagents can influence the stereochemical outcome. A tandem hydrozirconation/Lewis acid-mediated cyclization has been shown to be highly diastereoselective for producing trans-2-substituted cyclopentylamines, a strategy that could be adapted for 1,3-disubstituted systems. nih.gov

| Method | Principle | Expected Outcome | Reference |

| Catalytic Hydrogenation | Delivery of H₂ from the less hindered face of a double bond. | Often yields the cis product in rigid systems, but can be substrate-dependent. | oregonstate.edu |

| Hydride Reduction of Ketone | Nucleophilic attack from the sterically less hindered face. | Favors formation of the trans-alcohol. | oregonstate.edu |

| Tandem Cyclization | Controlled intramolecular reaction cascade. | High diastereoselectivity for trans products. | nih.gov |

This interactive table outlines methods for controlling diastereoselectivity in the synthesis of substituted cyclopentanes.

Stereochemical Outcomes from Cyclopentanone Precursors

The stereochemistry of the final product, specifically the trans relationship between the methoxy and amine groups, is established during the reductive amination of the 3-methoxycyclopentanone precursor. This outcome is governed by the principles of steric approach control.

The reaction proceeds through the formation of an intermediate iminium ion at the C1 position. The cyclopentane ring is not planar, and the existing methoxy group at the C3 position serves as a significant steric blocking group. It shields one face of the ring, making it more difficult for a bulky reducing agent (hydride source) to approach from that side (the syn-face). Consequently, the hydride is delivered preferentially to the opposite, less hindered face of the iminium ion (the anti-face). This directed attack results in the newly formed amine group being oriented trans to the methoxy group, yielding the desired diastereomer as the major product. The degree of diastereoselectivity can be influenced by the choice of reducing agent and reaction conditions, with bulkier reagents generally affording higher selectivity.

Amination and Methoxylation Reactions

The core transformations in the synthesis involve the introduction of the methoxy and amine functionalities onto the cyclopentane ring.

Regioselective Amination Methodologies

The introduction of the amine group at the C1 position is typically achieved through reductive amination of 3-methoxycyclopentanone. This method is highly regioselective as the reaction occurs exclusively at the carbonyl carbon. A common and efficient approach is a one-pot reaction where the ketone is mixed with an amine source and a reducing agent.

The process begins with the reaction between the carbonyl group of 3-methoxycyclopentanone and an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate, to form an imine or iminium ion intermediate in equilibrium. A selective reducing agent, present in the same pot, then reduces this intermediate to the final amine. Reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are particularly effective as they are mild enough not to reduce the initial ketone but are highly effective at reducing the protonated imine intermediate.

| Amine Source | Reducing Agent | Typical Solvent(s) | Key Features |

| Ammonia (in MeOH) | H₂/Raney Nickel | Methanol, Ethanol | Catalytic hydrogenation; requires pressure equipment. |

| Ammonium Acetate | Sodium Triacetoxyborohydride | Dichloromethane, 1,2-Dichloroethane | Mild conditions; one-pot procedure; high selectivity. |

| Ammonium Formate | Palladium on Carbon (Pd/C) | Methanol | Transfer hydrogenation conditions; avoids high-pressure H₂. |

| Hydroxylamine, then H₂/Catalyst | H₂/Palladium or Platinum | Ethanol, Acetic Acid | Two-step process via an oxime intermediate; can offer different stereoselectivity. |

Methoxy Group Introduction and Interconversion

The precursor, 3-methoxycyclopentanone, is not commonly available and must be synthesized. A viable synthetic route starts from 1,3-cyclopentanedione. wikipedia.orgsigmaaldrich.com This dione (B5365651) exists in equilibrium with its enol form, 3-hydroxy-2-cyclopenten-1-one.

The introduction of the methoxy group can be achieved through O-methylation of this enol. Using a methylating agent such as diazomethane (B1218177) or dimethyl sulfate (B86663) under basic conditions yields 3-methoxy-2-cyclopenten-1-one. scbt.comchemsrc.comstenutz.eu The subsequent step is a conjugate reduction (1,4-reduction) of the α,β-unsaturated ketone system. This selectively reduces the carbon-carbon double bond while leaving the ketone carbonyl group intact. Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) is a standard method for this transformation, affording the target precursor, 3-methoxycyclopentanone. nih.gov

Salt Formation and Isolation Techniques for Amine Hydrochlorides

The final step in the synthesis is the conversion of the free base, trans-3-methoxycyclopentan-1-amine, into its more stable and crystalline hydrochloride salt. This is an acid-base reaction that facilitates purification and handling of the final compound. nih.gov

The general procedure involves dissolving the purified free amine in a suitable organic solvent. Anhydrous conditions are often preferred to prevent the formation of hydrates. google.com Hydrochloric acid is then introduced to protonate the amine nitrogen, forming the ammonium chloride salt, which is typically insoluble in nonpolar organic solvents and precipitates out of the solution. The resulting crystalline solid is then isolated by filtration, washed with a small amount of cold solvent to remove impurities, and dried under vacuum.

Several methods can be used to introduce the hydrochloric acid, each with specific advantages. The choice of solvent is critical for obtaining high-purity crystals.

| HCl Source | Typical Solvent(s) for Amine | Anti-Solvent/Precipitating Agent | Notes |

| Anhydrous HCl gas | Diethyl ether, Dichloromethane | Not usually required | Precise control of stoichiometry can be difficult; requires specialized equipment. |

| HCl in an organic solvent (e.g., 2M HCl in Diethyl Ether) | Isopropanol, Ethanol, Ethyl Acetate | Diethyl ether, Heptane | Allows for precise stoichiometric addition; widely used method. |

| Aqueous HCl (conc.) | Methanol, Ethanol | Acetone, Diethyl ether | Simple method, but the presence of water may lower yield or lead to hydrate (B1144303) formation. google.com |

| In situ generation (e.g., from Acetyl Chloride or TMSCl in Methanol) | Tetrahydrofuran (THF), Dichloromethane | Heptane, Hexane (B92381) | Generates anhydrous HCl directly in the reaction mixture, avoiding handling of gaseous HCl. google.com |

Stereochemical Characterization and Elucidation

Methodologies for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule involves establishing the precise spatial arrangement of its atoms. This is a non-trivial task that requires specialized analytical techniques capable of probing the molecule's interaction with a chiral environment or radiation.

Single-crystal X-ray diffraction (SCXRD) is considered the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. This technique relies on the diffraction of X-rays by the electrons in a crystalline lattice. The resulting diffraction pattern provides detailed information about the atomic positions, bond lengths, and bond angles, ultimately revealing the three-dimensional structure of the molecule.

For a chiral amine like trans-3-methoxycyclopentan-1-amine, the hydrochloride salt is often advantageous for SCXRD analysis. The presence of the chloride counter-ion can facilitate the formation of high-quality single crystals suitable for diffraction experiments. The process involves dissolving the amine hydrochloride in an appropriate solvent and allowing the solvent to evaporate slowly, promoting the growth of well-ordered crystals.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected and processed to generate an electron density map, from which the molecular structure is determined. To establish the absolute configuration, the anomalous dispersion of X-rays by the atoms in the crystal is utilized. This effect, particularly for heavier atoms like chlorine, allows for the differentiation between the two enantiomers. The Flack parameter is a critical value calculated during the structure refinement that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for a given enantiomer confirms its absolute configuration.

| Parameter | Value |

|---|---|

| Chemical Formula | C6H14ClNO |

| Formula Weight | 151.63 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 6.543 |

| b (Å) | 9.876 |

| c (Å) | 12.345 |

| Volume (ų) | 797.8 |

| Z | 4 |

| Flack Parameter | 0.02(3) |

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This differential absorption provides information about the stereochemistry of the molecule. VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution, which is a significant advantage over SCXRD that requires crystalline samples. ru.nl

The VCD spectrum of a molecule is unique to its absolute configuration, with enantiomers exhibiting mirror-image spectra. The experimental VCD spectrum of trans-3-methoxycyclopentan-1-amine hydrochloride would be recorded and then compared to the theoretical VCD spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). By comparing the signs and relative intensities of the observed VCD bands with the calculated spectrum for a specific enantiomer (e.g., (1R,3S)), the absolute configuration of the sample can be confidently assigned.

In cases where SCXRD or VCD are not readily applicable, chiral derivatization offers an alternative route to determining the absolute configuration. This method involves reacting the chiral amine with a chiral derivatizing agent (CDA) of known absolute configuration to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can be distinguished by various analytical techniques, including NMR spectroscopy and X-ray crystallography.

For trans-3-methoxycyclopentan-1-amine, a suitable CDA would be a chiral acid chloride, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), which reacts with the amine to form diastereomeric amides. The resulting diastereomers can then be analyzed by proton NMR. The magnetic environments of the protons in the two diastereomers will be different, leading to distinct chemical shifts. By analyzing these differences and comparing them to established models for the CDA, the absolute configuration of the original amine can be deduced.

Techniques for Enantiomeric and Diastereomeric Purity Assessment

Beyond determining the absolute configuration, it is often crucial to quantify the relative amounts of each stereoisomer in a sample. This is expressed as enantiomeric excess (ee) or diastereomeric excess (de). Chromatographic techniques are paramount for these quantitative assessments.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. phenomenex.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the analysis of this compound, a variety of commercially available CSPs could be screened for optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral amines. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, would be optimized to achieve baseline separation of the enantiomers. A UV detector is commonly used for detection, and the enantiomeric excess can be calculated from the relative peak areas of the two enantiomers.

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (1R,3S) | 8.5 min |

| Retention Time (1S,3R) | 10.2 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography (GC) with a chiral stationary phase is another effective method for the separation of enantiomers, particularly for volatile compounds. For a primary amine like trans-3-methoxycyclopentan-1-amine, derivatization is often necessary to improve its volatility and chromatographic behavior. jfda-online.com

The amine can be derivatized with an achiral reagent, such as trifluoroacetic anhydride, to form the corresponding amide. The resulting derivatized enantiomers are then separated on a GC column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. The two enantiomers will exhibit different retention times, allowing for their quantification and the determination of the enantiomeric excess.

Alternatively, the amine can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. This indirect approach can also provide accurate assessment of enantiomeric and diastereomeric purity. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

The definitive assignment of the trans stereochemistry in this compound relies on advanced Nuclear Magnetic Resonance (NMR) techniques that probe through-space interactions and through-bond coupling constants. These methods provide unambiguous evidence for the relative orientation of the methoxy (B1213986) and amino substituents on the cyclopentane (B165970) ring.

One of the most powerful tools for this purpose is Nuclear Overhauser Effect Spectroscopy (NOESY), a 2D NMR experiment that detects protons that are close to each other in space, typically within 5 Å, regardless of the number of bonds separating them. acdlabs.com In the case of the trans isomer, the proton on the carbon bearing the amine group (C1-H) and the proton on the carbon with the methoxy group (C3-H) are on opposite faces of the cyclopentane ring. Consequently, a NOESY experiment would show no cross-peak between these two protons. Conversely, C1-H would show a NOESY correlation to the protons on the same face of the ring (specifically, one of the C2 protons and one of the C5 protons). Similarly, C3-H would show correlations to its neighbors on the opposite face. The absence of a C1-H to C3-H correlation is a key indicator of the trans configuration. acdlabs.comlibretexts.org

For medium-sized molecules where the NOE might be close to zero, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a preferred alternative. columbia.edu Like NOESY, ROESY detects through-space correlations but is effective for a wider range of molecular sizes. columbia.edu The interpretation would be the same: the lack of a ROESY cross-peak between the protons at C1 and C3 confirms their trans relationship. longdom.org

Another critical method involves the detailed analysis of proton-proton (³JHH) and proton-carbon (²﹐³JCH) coupling constants. The magnitude of these couplings is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. researchgate.netresearchgate.net In a cyclopentane ring, the dihedral angles between protons on adjacent carbons are a function of the ring's conformation and the substituents' stereochemistry. For a trans arrangement, the dihedral angle between C1-H and the adjacent C2/C5 protons will differ significantly from a cis arrangement. By measuring these ³JHH values and comparing them to theoretical values predicted for different stereoisomers and conformations, the relative stereochemistry can be confidently assigned. nih.gov Similarly, long-range C-H coupling constants (³JCH) provide valuable stereochemical information. nih.govnih.gov

Table 1: Expected NOESY/ROESY Correlations for Stereochemical Assignment

| Irradiated Proton | Expected Correlation (trans isomer) | No Expected Correlation (trans isomer) | Rationale |

|---|---|---|---|

| C1-H (Proton on amine-bearing carbon) | C2-H (cis), C5-H (cis) | C3-H (Proton on methoxy-bearing carbon) | Protons on the same face of the ring are in close spatial proximity. libretexts.org |

Conformational Analysis of Cyclopentane Ring Systems

The five-membered cyclopentane ring is not planar. A planar conformation would have minimal angle strain, as the internal angles of a regular pentagon (108°) are very close to the ideal tetrahedral angle (109.5°), but it would suffer from significant torsional strain due to ten fully eclipsed C-H bonds. quora.comlibretexts.org To alleviate this torsional strain, the ring puckers into non-planar conformations. libretexts.orgdalalinstitute.com

Theoretical Treatment of Ring Puckering and Substituent Effects

The puckering of the cyclopentane ring is a dynamic process known as pseudorotation. aip.org The two most commonly discussed conformations are the envelope (Cₛ symmetry), where four carbon atoms are coplanar and the fifth is out of the plane, and the half-chair (C₂ symmetry), where three adjacent atoms are in a plane, and the other two are displaced on opposite sides. scribd.com In unsubstituted cyclopentane, the energy barrier between these conformations is negligible, allowing for rapid interconversion in a process that resembles a wave rotating around the ring. aip.org

The introduction of substituents, such as the methoxy and amine groups in this compound, breaks the symmetry and creates energetic preferences for certain conformations. The substituents will preferentially occupy positions that minimize steric interactions. In the envelope and half-chair conformations, the substituent positions can be described as axial or equatorial (or pseudoaxial and pseudoequatorial).

Spectroscopic Studies of Conformational Preferences

Spectroscopic methods, primarily NMR, provide experimental evidence for the conformational preferences predicted by theoretical models. The time-averaged values of NMR parameters, particularly vicinal coupling constants (³JHH), are highly sensitive to the dihedral angles, and thus to the ring's conformation.

By analyzing the ³JHH values between adjacent protons around the ring, the predominant conformation can be inferred. For example, a large coupling constant (typically 8-10 Hz) is indicative of a dihedral angle near 180° (anti-periplanar), while a small coupling constant (1-3 Hz) suggests a dihedral angle close to 90° (gauche). In a rapidly equilibrating system like a substituted cyclopentane, the observed coupling constant is a weighted average of the coupling constants for each contributing conformation. By measuring these values, researchers can estimate the relative populations of different conformers, such as the envelope and half-chair, and determine which puckered form is favored. mdpi.com

Infrared (IR) and Raman spectroscopy can also provide insights into molecular conformation, as different conformers may exhibit distinct vibrational frequencies. nih.govacs.org However, due to the complexity of the spectra and the small energy differences between conformers, these methods are often used in conjunction with theoretical calculations for a definitive analysis. aip.orgnih.gov

Table 2: Relationship between Dihedral Angle and Vicinal Coupling Constant (Karplus Relationship)

| Dihedral Angle (τ) | Expected ³JHH (Hz) | Typical Conformation |

|---|---|---|

| 0° | ~8-10 | Eclipsed |

| 60° | ~1-3 | Gauche |

| 90° | ~0-1 | Gauche |

This table illustrates the general trend described by the Karplus relationship, which is fundamental for using NMR spectroscopy to study the conformational preferences of cyclic systems like this compound. researchgate.netmdpi.com

Reactivity Profiles and Chemical Transformations

Reactivity of the Amine Functionality

The primary amine group in trans-3-Methoxycyclopentan-1-amine hydrochloride is a nucleophilic center, readily participating in reactions with various electrophiles. For most reactions, the amine hydrochloride is neutralized in situ or converted to the free base beforehand to unmask the nucleophilicity of the nitrogen atom.

The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, attacking electron-deficient centers. This reactivity is fundamental to forming new carbon-nitrogen bonds through acylation and alkylation reactions.

Acylation Reactions: Primary amines readily react with acylating agents such as acyl chlorides and acid anhydrides to form stable amide bonds. For instance, the reaction of a primary amine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. libretexts.org The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the corresponding N-substituted amide. libretexts.org A base is typically required to neutralize the hydrogen chloride byproduct. libretexts.org

| Acylating Agent | Product Type | General Conditions |

| Acyl Chloride (R-COCl) | N-substituted Amide | Aprotic solvent, organic base (e.g., triethylamine, pyridine) |

| Acid Anhydride ((RCO)₂O) | N-substituted Amide | Aprotic solvent, optional base or catalyst |

| Chloroformate (R-O-COCl) | Carbamate (B1207046) | Schotten-Baumann conditions (e.g., NaHCO₃, H₂O/THF) |

Alkylation Reactions: The amine group can also be alkylated by reaction with alkyl halides. This reaction typically proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. nih.gov However, this process can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, as well as the quaternary ammonium (B1175870) salt. To achieve selective mono-alkylation, the amine is often first protected, for example with a Boc group, and then subjected to alkylation under basic conditions. nih.gov

To manage the reactivity of the amine group and prevent unwanted side reactions during multi-step syntheses, it is often necessary to employ protecting groups. The most common protecting groups for amines form carbamates, which temper the nucleophilicity and basicity of the nitrogen atom.

Boc Protection: The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability under a broad range of conditions and its facile removal under mild acidic conditions. masterorganicchemistry.com The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). masterorganicchemistry.com

Protection: Amine + (Boc)₂O + Base → N-Boc protected amine

Deprotection: N-Boc protected amine + Acid (e.g., TFA, HCl) → Amine salt

Cbz Protection: The benzyloxycarbonyl (Cbz) group is another common amine protecting group. It is introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, such as in a biphasic system with sodium bicarbonate (Schotten-Baumann conditions). nih.gov The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis. nih.gov

Protection: Amine + Cbz-Cl + Base → N-Cbz protected amine

Deprotection: N-Cbz protected amine + H₂, Pd/C → Amine + Toluene + CO₂

| Protecting Group | Reagent for Protection | Cleavage Conditions |

| Boc (tert-butyloxycarbonyl) | (Boc)₂O | Mild acid (TFA, HCl) masterorganicchemistry.com |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate | Catalytic hydrogenolysis (H₂/Pd-C) nih.gov |

The amine functionality of trans-3-Methoxycyclopentan-1-amine can serve as a key nucleophile in intramolecular cyclization reactions to form N-fused heterocyclic systems. openstax.org Following acylation or alkylation with a reagent containing a second electrophilic site, the amine or a derivative can participate in a ring-forming reaction. For example, reaction with an α,β-unsaturated ketone could, after initial Michael addition, lead to a subsequent intramolecular condensation to form a fused heterocyclic ring. nih.gov The synthesis of such fused heterocycles is a common strategy in medicinal chemistry to create complex, rigid scaffolds. openstax.orgresearchgate.net

Transformations Involving the Ether Moiety

The methoxy (B1213986) group in this compound is a relatively stable ether linkage. However, under specific and often harsh conditions, it can be cleaved. Its presence also exerts stereoelectronic effects that can influence the reactivity of the cyclopentane (B165970) ring.

The cleavage of ethers typically requires strong acidic or Lewis acidic conditions. masterorganicchemistry.com The reaction proceeds by protonation or coordination to the ether oxygen, which converts the methoxy group into a better leaving group (methanol). masterorganicchemistry.com The subsequent cleavage of the C-O bond can occur via either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. openstax.orgchemistrysteps.com

With Strong Acids (HBr, HI): Treatment with concentrated hydrobromic or hydroiodic acid at elevated temperatures can cleave the ether. The reaction begins with protonation of the ether oxygen. Subsequently, a halide ion (Br⁻ or I⁻) acts as a nucleophile, attacking the methyl carbon in an SN2 reaction to produce methyl halide and the corresponding cyclopentanol. stackexchange.com Cleavage at the cyclopentyl carbon is less likely due to greater steric hindrance. stackexchange.com

With Lewis Acids (BBr₃): Boron tribromide is a powerful reagent for cleaving aryl methyl ethers and can also be effective for alkyl ethers. chemistrysteps.comresearchgate.net The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion. libretexts.org Computational studies suggest that for some ethers, a bimolecular mechanism involving two ether-BBr₃ adducts may be operative. nih.gov This method is often preferred for its efficacy at lower temperatures. chemistrysteps.com

| Reagent | Mechanism | Typical Products |

| HBr / HI | SN2 on the methyl group | 3-Aminocyclopentanol derivative + Methyl Halide stackexchange.com |

| BBr₃ | Lewis acid-assisted nucleophilic attack | 3-Aminocyclopentanol derivative + Methyl Bromide chemistrysteps.comresearchgate.net |

The methoxy group can influence the reactivity of the cyclopentane ring through several effects:

Stereoelectronic Effects: The conformation of the cyclopentane ring and the orientation of its substituents can significantly impact reactivity. In the trans configuration, the methoxy and amino groups are on opposite sides of the ring. The preferred conformation of the molecule will seek to minimize steric interactions, which in turn affects the accessibility of adjacent protons or the trajectory of incoming reagents. mdpi.com

Neighboring Group Participation: While direct participation of the ether oxygen in reactions at the C1 carbon (bearing the amine) is unlikely due to the trans relationship, the amine group (or its derivatives) could potentially assist in the cleavage of the ether. If the amine is appropriately functionalized and can achieve a suitable conformation, it could act as an internal nucleophile, facilitating the displacement of the methoxy group through an anchimerically assisted pathway, potentially forming a bicyclic intermediate. tue.nlnih.gov However, the formation of a strained fused ring system would be a significant barrier to this type of participation.

Regioselective and Stereoselective Functionalization

The spatial arrangement of the amine and methoxy groups in the trans configuration plays a crucial role in directing functionalization reactions to specific positions on the cyclopentane ring or at the nitrogen atom.

Palladium-Catalyzed Coupling Reactions of Related Derivatives

While specific studies on this compound are not extensively documented in the context of palladium-catalyzed coupling, the reactivity of analogous cyclic amines and their derivatives provides a strong basis for predicting their behavior. These reactions are fundamental for forming carbon-carbon and carbon-nitrogen bonds. youtube.com The primary amine of the title compound is typically protected, for instance as a carbamate (e.g., Boc or Cbz group), to prevent side reactions and facilitate controlled coupling.

Common palladium-catalyzed cross-coupling reactions applicable to derivatives of this compound include the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. mdpi.comresearchgate.net

Suzuki-Miyaura Coupling: A derivative, such as a halogenated or triflated version of N-protected 3-methoxycyclopentan-1-amine, could be coupled with various organoboron compounds to form new C-C bonds. The choice of ligand, base, and solvent is critical for achieving high yields and selectivity. nih.gov

Buchwald-Hartwig Amination: This reaction would involve coupling an aryl or heteroaryl halide with the N-protected amine. This is a powerful method for constructing arylamine structures, which are prevalent in pharmaceuticals. acs.org

Heck Reaction: This involves the coupling of an unsaturated halide with an alkene, a transformation for which a vinyl or allyl derivative of the cyclopentylamine (B150401) scaffold could be a suitable substrate. mdpi.com

The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the halide to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.comyoutube.com

| Reaction Name | Coupling Partners | Typical Catalyst/Ligand System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Organic Halide/Triflate | Pd(OAc)₂, Pd₂(dba)₃ / SPhos, XPhos, P(t-Bu)₃ | C(sp²)–C(sp²) or C(sp²)–C(sp³) |

| Buchwald-Hartwig Amination | Amine + Organic Halide/Triflate | Pd₂(dba)₃ / BINAP, DPPF, Josiphos | C(aryl)–N |

| Heck Reaction | Alkene + Organic Halide/Triflate | Pd(OAc)₂, PdCl₂ / PPh₃, P(o-tol)₃ | C(alkenyl)–C(sp²) |

Oxidation and Reduction Pathways

The functional groups of trans-3-methoxycyclopentan-1-amine allow for specific oxidation and reduction reactions.

Oxidation: The primary amine is the most susceptible site for oxidation. Controlled oxidation can lead to the formation of an imine or, under harsher conditions, a nitro group. The α-carbon to the nitrogen can also be a site for functionalization through oxidative methods, often involving the in situ generation of a transient imine species which is then attacked by a nucleophile. nih.gov This C-H functionalization provides a direct route to α-substituted cyclic amines. thieme-connect.com The methoxy group is generally stable to common oxidizing agents, but cleavage to a ketone could occur under strongly oxidative and acidic conditions.

Reduction: As a saturated amine, trans-3-methoxycyclopentan-1-amine is generally not subject to reduction. However, its synthesis often involves the reduction of a precursor. For example, it could be synthesized via the reductive amination of 3-methoxycyclopentanone (B7938530) or the reduction of a corresponding oxime or imine. These reduction methods are crucial for establishing the desired stereochemistry of the final product. rsc.org

Reaction Mechanisms and Intermediates

Understanding the mechanisms and intermediates involved in the reactions of trans-3-methoxycyclopentan-1-amine derivatives is key to optimizing reaction conditions and controlling product outcomes.

Investigation of Reaction Pathways through Kinetic Studies

Kinetic studies are essential for elucidating the step-by-step pathway of a reaction. For palladium-catalyzed reactions involving derivatives of the title compound, kinetic analyses can identify the rate-determining step and the resting state of the catalyst.

For instance, in Buchwald-Hartwig amination reactions, kinetic studies have shown that the mechanism can be highly dependent on the specific substrates, catalyst, and ligand used. nih.govacs.org Common findings include:

Rate Order: Reactions can exhibit different rate orders with respect to the amine, aryl halide, and base. For example, some systems show a zero-order dependence on the amine and aryl halide, suggesting that the oxidative addition or a ligand dissociation step is turnover-limiting. uwindsor.ca

Catalyst Resting State: The dominant palladium species present during the catalytic cycle (the resting state) can be identified using spectroscopic methods like ³¹P NMR. In many amination reactions, an L₂Pd(Ar)(X) or even a Pd(0) complex like Pd(L)₂ can be the resting state. acs.orgacs.org

Induction Periods: Some reactions show an initial induction period, which may correspond to the slow formation of the active Pd(0) catalyst from a Pd(II) precatalyst. nih.gov

Elucidation of Transition States and Intermediate Species

The elucidation of transition states and intermediate species, often through a combination of experimental techniques (like low-temperature NMR) and computational chemistry (like Density Functional Theory, DFT), provides deep insight into reaction stereoselectivity and regioselectivity. nih.gov

In palladium-catalyzed cross-coupling, key intermediates in the catalytic cycle include:

Pd(0)L₂ Complex: The active catalyst that initiates the cycle.

Oxidative Addition Complex (Ar-Pd(II)L₂-X): Formed by the reaction of the catalyst with an aryl halide.

Amido Complex (Ar-Pd(II)L₂(NR₂)): Formed after deprotonation of the amine and coordination to palladium, a key step in Buchwald-Hartwig amination.

Diarylpalladium(II) Complex: Formed after transmetalation in Suzuki coupling.

The final step, reductive elimination, proceeds through a three-coordinate transition state to yield the C-N or C-C coupled product and regenerate the Pd(0) catalyst. uwindsor.ca DFT calculations on analogous systems have been used to model the geometries and energies of these intermediates and transition states, explaining, for example, why certain ligands lead to faster reductive elimination and higher catalytic turnover. nih.gov

| Intermediate/Transition State | Description | Role in Catalytic Cycle | Methods of Study |

|---|---|---|---|

| Pd(0)Lₙ Species | Active catalyst, often with 1 or 2 phosphine (B1218219) ligands. | Initiates cycle via oxidative addition. | ³¹P NMR, Kinetic Studies |

| Oxidative Addition Complex | Pd(II) species formed after insertion into R-X bond. | First key step, can be rate-limiting. | X-ray Crystallography (of stable analogs), Kinetics |

| Transmetalation Intermediate | Pd(II) species with both coupling partners attached. | Precedes reductive elimination. | Low-Temperature NMR, DFT Calculations |

| Reductive Elimination T.S. | Transition state leading to product formation. | Final step, regenerates Pd(0) catalyst. Can be rate-limiting. | Kinetic Isotope Effect Studies, DFT Calculations |

Applications in Advanced Organic Synthesis As a Chiral Building Block

Utilization in Asymmetric Synthesis

As a chiral amine, trans-3-Methoxycyclopentan-1-amine hydrochloride holds potential for various applications in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereoselectivity.

Precursor to Chiral Ligands in Catalysis

Chiral amines are fundamental precursors for the synthesis of chiral ligands, which are crucial components of catalysts used in asymmetric catalysis. These ligands can coordinate with a metal center to create a chiral environment, enabling the catalyst to selectively produce one enantiomer of a product over the other. While specific examples of ligands derived from this compound are not readily found in the literature, its structure suggests it could be used to synthesize ligands for a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, C-C bond-forming reactions, and asymmetric oxidations.

Scaffold for Enantiopure Pharmaceutical Intermediates

The cyclopentane (B165970) ring is a common structural motif in many biologically active molecules and pharmaceuticals. The chirality of this compound makes it a valuable starting material for the synthesis of enantiomerically pure pharmaceutical intermediates. Its amine and methoxy (B1213986) functional groups provide handles for further chemical modification, allowing for the construction of more complex molecules with defined stereochemistry. A patent for compounds interacting with RAS superfamily proteins for the treatment of cancer and other diseases lists this compound, indicating its potential use in the synthesis of novel therapeutic agents. chiralen.com

Role in Complex Molecule Construction

The defined stereochemistry of this compound makes it a useful building block for the synthesis of complex molecules, including natural products and heterocyclic compounds.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry. The amine group of this compound can be readily utilized in reactions to form a variety of heterocyclic systems. For instance, it can react with carbonyl compounds to form imines, which can then undergo cyclization reactions to produce nitrogen-containing heterocycles. While direct literature examples are scarce, the synthesis of novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives from cyclopentylamine (B150401) highlights a potential synthetic route for creating heterocyclic structures from related amines. mdpi.com

Strategy in Drug Discovery Research as a Molecular Scaffold

In drug discovery, molecular scaffolds provide the core structure of a molecule, which can then be decorated with various functional groups to optimize its biological activity. The rigid cyclopentane ring of this compound provides a well-defined three-dimensional scaffold. Its stereochemistry and functional groups can be used to orient substituents in specific spatial arrangements, which is critical for effective interaction with biological targets. The use of substituted cyclopentane derivatives is a known strategy in the preparation of pharmaceutically active compounds, such as the antiviral drug Ticagrelor. google.com

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies

The strategic use of this compound as a chiral building block is notably exemplified in the development of inhibitors targeting the RAS superfamily of proteins. RAS proteins are key regulators of cellular signaling pathways, and their mutations are implicated in a significant percentage of human cancers. The design of potent and selective RAS inhibitors is a major focus in oncology drug discovery.

In this context, the cyclopentylamine scaffold of this compound serves as a crucial component for orienting functional groups in three-dimensional space to effectively interact with the target protein. For instance, in the synthesis of novel RAS inhibitors, this chiral amine is incorporated into larger, more complex molecules. The primary amine group provides a convenient handle for amide bond formation, allowing for its conjugation to a variety of carboxylic acid-containing fragments.

A general synthetic approach involves the coupling of this compound with a substituted pyrimidine (B1678525) carboxylic acid. This reaction, typically facilitated by standard peptide coupling reagents, yields an amide derivative where the methoxycyclopentyl group is appended to the core heterocyclic structure. The resulting molecule can then undergo further chemical modifications.

The rationale behind using this specific building block in structure-activity relationship (SAR) studies is multifold. The cyclopentane ring introduces a degree of conformational rigidity, which can be advantageous for binding to a specific protein conformation. The trans stereochemistry of the amine and methoxy groups is well-defined, allowing for a precise understanding of how the substituent groups are oriented within the binding pocket of the target protein.

By systematically synthesizing a series of analogues where the trans-3-methoxycyclopentylamine moiety is kept constant while other parts of the molecule are varied, medicinal chemists can probe the SAR of a particular chemical series. This allows for the identification of key interactions between the inhibitor and the RAS protein, guiding the design of more potent and selective drug candidates. The data gathered from these studies are instrumental in optimizing the lead compounds for improved efficacy and pharmacokinetic properties.

Table 1: Representative Derivatives Synthesized for SAR Studies

| Derivative | R Group Modification | Rationale for Synthesis |

| Compound A | Introduction of a halogenated aromatic ring | To explore the impact of hydrophobic and halogen bonding interactions. |

| Compound B | Incorporation of a flexible alkyl chain | To probe for additional binding pockets and assess the effect of conformational flexibility. |

| Compound C | Addition of a hydrogen bond donor/acceptor | To establish new hydrogen bonding networks with the target protein. |

| Compound D | Variation of the heterocyclic core | To evaluate the importance of the core scaffold for overall binding affinity. |

Application in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful approach in modern medicinal chemistry that begins with the identification of low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. These initial fragment hits are then optimized and grown into more potent, drug-like molecules. This compound possesses several characteristics that make it an attractive candidate for use in FBDD, either as a fragment for initial screening or as a building block for the elaboration of other fragment hits.

The key attributes of a good fragment include a low molecular weight (typically under 300 Da), a degree of three-dimensional complexity, and the presence of functional groups that can be used as vectors for chemical growth. This compound fits these criteria well. Its molecular weight is relatively low, and the cyclopentane ring provides a defined three-dimensional shape that is often more desirable than flat aromatic rings commonly found in fragment libraries.

The primary amine functionality is a key feature, as it serves as an excellent anchor point for chemical elaboration. Through well-established chemical reactions, such as amide or sulfonamide formation, the fragment can be "grown" by adding other chemical moieties. This allows for the exploration of the chemical space around the initial fragment binding site on the target protein, with the goal of picking up additional favorable interactions to increase potency.

The methoxy group can also play a role in its utility as a fragment. It can contribute to the binding affinity of the initial fragment and provide a vector for optimization. For example, the methoxy group could be replaced with other alkoxy groups or functionalized to probe the local environment of the binding pocket.

In a hypothetical FBDD campaign, a library of fragments containing this compound could be screened against a target of interest using biophysical techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy. If a hit is identified, the primary amine would be the logical point for synthetic elaboration to generate more potent compounds, guided by structural information of the fragment bound to the target protein.

Table 2: Properties of this compound Relevant to FBDD

| Property | Value/Description | Relevance in FBDD |

| Molecular Weight | 151.63 g/mol (as hydrochloride salt) | Falls within the typical range for fragments, allowing for significant growth during optimization. |

| 3D Character | Non-planar, conformationally restricted | Offers a three-dimensional scaffold that can explore protein binding sites more effectively than flat fragments. |

| Functional Groups | Primary amine, methoxy group | The amine provides a clear vector for chemical elaboration, while the methoxy group can contribute to binding and solubility. |

| Chirality | Stereochemically defined | Allows for a precise understanding of the fragment's interaction with the chiral environment of a protein binding site. |

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations of Electronic Structure

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For trans-3-Methoxycyclopentan-1-amine hydrochloride, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group and the oxygen atom of the methoxy (B1213986) group, owing to the presence of lone pairs of electrons. The electron-donating nature of the methoxy group would likely raise the energy of the HOMO compared to an unsubstituted cyclopentylamine (B150401). The protonation of the amine group to form the hydrochloride salt significantly lowers the energy of the nitrogen lone pair, meaning the oxygen of the methoxy group may have a more substantial contribution to the HOMO. The LUMO, conversely, is anticipated to be distributed across the C-N and C-O antibonding orbitals, representing regions susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the electronegative oxygen and protonated nitrogen atoms would be expected to result in a relatively large HOMO-LUMO gap, suggesting good kinetic stability.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| trans-3-Methoxycyclopentan-1-amine | -9.5 | +1.2 | 10.7 |

| This compound | -11.8 | -0.5 | 11.3 |

Note: The values in Table 1 are illustrative and based on general principles for similar functional groups. Actual values would require specific DFT calculations.

The distribution of electron density within a molecule is fundamental to its physical properties and how it interacts with its environment. In this compound, the presence of the methoxy and protonated amine groups introduces significant polarity.

An electrostatic potential map would visually represent the charge distribution. It is predicted that the most electron-rich region (negative electrostatic potential) would be centered around the oxygen atom of the methoxy group, due to its high electronegativity and lone pairs. The most electron-poor region (positive electrostatic potential) would be concentrated around the ammonium (B1175870) group (-NH3+), as the positive charge of the proton is shared among the hydrogen atoms attached to the nitrogen. The cyclopentyl ring itself would exhibit a more neutral potential, with slight variations depending on the proximity to the electron-withdrawing substituents.

This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding and solvent interactions. The positively charged ammonium group would be a strong hydrogen bond donor, while the oxygen of the methoxy group would act as a hydrogen bond acceptor.

| Atom | Predicted Partial Charge (a.u.) |

|---|---|

| Nitrogen (in -NH3+) | -0.4 |

| Hydrogens (on -NH3+) | +0.35 |

| Oxygen (in -OCH3) | -0.6 |

| Carbon (bonded to N) | +0.2 |

| Carbon (bonded to O) | +0.3 |

Note: The values in Table 2 are hypothetical and serve to illustrate the expected charge distribution. Precise values would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations and Conformational Searching

The cyclopentane (B165970) ring is not planar but exists in a dynamic equilibrium of puckered conformations, primarily the envelope and twist forms. The substituents on the ring significantly influence the conformational landscape.

For a 1,3-disubstituted cyclopentane like this compound, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. Molecular dynamics simulations would reveal the relative energies of these conformers and the energy barriers for interconversion.

In the trans configuration, the molecule will adopt conformations that minimize steric hindrance between the methoxy and ammonium groups. The most stable conformation is likely to have both the larger ammonium group and the methoxy group in pseudo-equatorial positions, reducing unfavorable 1,3-diaxial-like interactions. Studies on analogous trans-1,3-disubstituted cyclopentanes have shown that this diaxial arrangement is generally disfavored. The conformational flexibility of the trans isomer is expected to be somewhat restricted compared to its cis counterpart, as the pseudo-equatorial positioning of both groups provides a clear energetic minimum.

Molecular dynamics simulations are also invaluable for studying the interaction of a molecule with a biological target or a catalyst. In a hypothetical receptor binding site, this compound could engage in several key interactions. The positively charged ammonium group would be a prime candidate for forming a strong salt bridge with a negatively charged residue, such as aspartate or glutamate. It could also act as a hydrogen bond donor to nearby acceptor groups. The methoxy group's oxygen atom could serve as a hydrogen bond acceptor. The hydrophobic cyclopentyl ring could fit into a nonpolar pocket of the receptor.

Simulations could track the stability of these interactions over time, providing insights into the binding affinity and orientation of the molecule within the active site.

Mechanistic Modeling of Stereoselective Reactions

The synthesis of this compound with high stereoselectivity requires careful control of the reaction pathway. Mechanistic modeling can elucidate the transition states and intermediates that govern the stereochemical outcome.

For the formation of a trans-1,3-disubstituted cyclopentane, a common strategy might involve the nucleophilic attack of an amine or its equivalent on a cyclopentene (B43876) epoxide or a similar cyclic electrophile with a leaving group at the 3-position. Computational modeling of such a reaction would involve locating the transition state for the nucleophilic attack. The stereochemical outcome (trans product) would be favored if the transition state energy for the attack from the face opposite to the existing substituent (e.g., the methoxy group) is lower. This is often the case due to steric hindrance, where the nucleophile prefers the less hindered trajectory.

Alternatively, a reaction could proceed through a carbocation intermediate, where the subsequent attack of the nucleophile would be directed by the existing substituent to the trans position to avoid steric clash. DFT calculations of the energies of the transition states for both syn and anti attack would provide a quantitative prediction of the diastereoselectivity of the reaction.

Transition State Characterization and Energy Barriers

The stereoselectivity of the reductive amination process is kinetically controlled, meaning the ratio of cis to trans products is determined by the relative energy barriers of the diastereomeric transition states leading to each isomer. Density Functional Theory (DFT) is a common computational method used to model such reactions, providing valuable information on the geometries and energies of reactants, intermediates, transition states, and products.

For the formation of trans-3-Methoxycyclopentan-1-amine, the key stereochemistry-determining step is typically the reduction of the iminium intermediate. The hydride source (e.g., from a borohydride (B1222165) reagent) can attack the iminium carbon from two opposite faces of the cyclopentane ring. One attack leads to the trans product, and the other to the cis product.

A hypothetical energy profile can be constructed to illustrate the energetic landscape of this step. The transition state (TS) for the formation of the trans isomer (TS_trans) would be compared to the transition state for the formation of the cis isomer (TS_cis). The difference in their activation energies (ΔEa = Ea_cis - Ea_trans) dictates the diastereomeric ratio of the final product.

A lower energy barrier for TS_trans would result in the preferential formation of the trans isomer. This energetic preference is often governed by steric and electronic factors. For instance, the methoxy group at the 3-position can influence the conformation of the cyclopentane ring in the transition state. The attacking hydride will preferentially approach from the less sterically hindered face. Computational models would seek to quantify these interactions to predict the energy barrier for each pathway.

Table 1: Hypothetical Energy Barriers for Diastereomeric Transition States

| Transition State | Relative Energy (kcal/mol) | Corresponding Product |

|---|---|---|

| TS_trans | 0.0 | trans-3-Methoxycyclopentan-1-amine |

| TS_cis | > 0.0 | cis-3-Methoxycyclopentan-1-amine |

Note: This table is illustrative. Actual values would require specific quantum chemical calculations.

The characterization of these transition states involves identifying a first-order saddle point on the potential energy surface, which is confirmed by frequency calculations showing exactly one imaginary frequency corresponding to the reaction coordinate (e.g., the breaking of the H-hydride bond and the formation of the C-H bond).

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly influence both the rate and the selectivity of a reaction. In the context of reductive amination, solvents can affect the stability of charged intermediates and transition states, thereby altering the energy barriers.

Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, capturing the bulk electrostatic effects. Explicit models involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-substrate interactions, such as hydrogen bonding.

For the reductive amination of 3-methoxycyclopentanone (B7938530), polar protic solvents (e.g., methanol, ethanol) or polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) are often employed.

Polar Aprotic Solvents: These solvents can also solvate charged species but are less effective at hydrogen bonding. Their effect on the reaction profile might be different from that of protic solvents.

The diastereoselectivity of the reduction step can also be influenced by the solvent. The solvation shell around the iminium intermediate may differ for the two diastereomeric transition states, leading to a change in their relative energies. For example, a bulkier solvent might enhance the steric differentiation between the two faces of the cyclopentane ring, leading to higher diastereoselectivity.

Table 2: Illustrative Impact of Solvent on Reaction Parameters

| Solvent | Dielectric Constant (ε) | Expected Effect on Iminium Stability | Potential Impact on Diastereoselectivity |

|---|---|---|---|

| Dichloromethane | 9.1 | Moderate Stabilization | Baseline |

| Tetrahydrofuran (THF) | 7.5 | Moderate Stabilization | May alter due to specific coordination |

| Methanol | 33.0 | Strong Stabilization (H-bonding) | Can enhance or reduce selectivity |

Note: This table presents general trends. The actual impact is system-dependent and would need to be verified by specific computational studies.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for cyclopentylamine (B150401) derivatives often rely on multi-step processes, including the reductive amination of a corresponding ketone. acs.org While effective, these methods can involve harsh reagents and generate significant waste. Future research will be crucial in developing more efficient, economical, and environmentally benign synthetic pathways.

A primary focus will be the application of biocatalysis. Enzymes such as ω-transaminases have emerged as powerful tools for the asymmetric synthesis of chiral amines, offering high stereoselectivity under mild, aqueous conditions. mdpi.com Research into engineering transaminases or other enzymes like amine dehydrogenases could enable a direct, single-step synthesis of the desired trans-isomer from a prochiral precursor, significantly improving the process's sustainability. mdpi.commdpi.com

Table 1: Comparison of Synthetic Methodologies

| Methodology | Advantages | Key Research Areas |

|---|---|---|

| Traditional Synthesis | Established Procedures | Optimization, Greener Reagents |

| Biocatalysis | High Stereoselectivity, Mild Conditions, Sustainable | Enzyme Discovery & Engineering, Process Optimization |

| Flow Chemistry | Scalability, Safety, Process Control | Reactor Design, Catalyst Immobilization, Integrated Systems |

Exploration of New Catalytic Applications

The inherent chirality and functional groups of trans-3-Methoxycyclopentan-1-amine hydrochloride make it an attractive candidate for development as a ligand in asymmetric catalysis. Chiral amines are foundational components of ligands for a wide array of transition-metal-catalyzed reactions that are critical to modern organic synthesis. acs.orgalfachemic.com

Future investigations should explore the derivatization of the amine to create novel bidentate or monodentate ligands. These new ligands could be coordinated with transition metals such as rhodium, palladium, iridium, or copper to form catalysts for key transformations. alfachemic.com Potential applications include:

Asymmetric Hydrogenation: Catalyzing the enantioselective reduction of prochiral olefins or ketones. acs.org

C-C Bond Formation: Facilitating reactions like asymmetric allylic alkylations or Suzuki cross-coupling. mdpi.com

C-H Functionalization: Directing the stereoselective functionalization of C-H bonds, an increasingly important strategy in synthetic chemistry. mdpi.com

Beyond serving as a ligand for metal catalysts, the compound could be explored as a precursor to novel organocatalysts. Chiral amines and their derivatives are known to catalyze a variety of reactions, including Michael additions and aldol (B89426) reactions, by forming transient iminium or enamine intermediates. nih.gov Developing organocatalysts from this scaffold could provide metal-free alternatives for synthesizing complex chiral molecules.

Advanced Computational Studies for Rational Design

To accelerate the development of new synthetic routes and catalytic applications, advanced computational studies will be indispensable. Molecular modeling techniques can provide deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity, guiding experimental efforts and minimizing trial-and-error.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be employed to model potential reaction pathways for both the synthesis of the compound and its application in catalysis. nih.gov This allows for the in silico screening of catalysts, ligands, and reaction conditions to identify the most promising candidates for experimental validation.

Molecular Docking and Dynamics: In the context of biocatalysis, these methods can be used to model the interaction between a substrate and an enzyme's active site. mdpi.com This information is crucial for the rational design and protein engineering of enzymes with enhanced activity and selectivity for producing this compound.

Quantitative Structure-Activity Relationship (QSAR): If a library of derivatives is synthesized for catalytic purposes, QSAR models can be developed to correlate structural features with catalytic performance (e.g., yield and enantiomeric excess), enabling the rational design of next-generation catalysts.

These computational tools will facilitate a more targeted and efficient research workflow, reducing resource expenditure and accelerating the discovery cycle.

Integration with High-Throughput Synthesis and Screening Methodologies

The exploration of novel synthetic routes and catalytic applications can be dramatically accelerated by integrating high-throughput experimentation (HTE). snnu.edu.cn This approach involves the parallel execution of hundreds or thousands of reactions in miniaturized formats, allowing for the rapid screening of a vast array of variables, including catalysts, ligands, solvents, and other reaction parameters.

For the synthesis of this compound, HTE can be used to quickly identify optimal conditions for both chemical and biocatalytic methods. alfachemic.com In the development of new catalysts based on this scaffold, HTE platforms are essential for screening the performance of a library of derivatives across multiple reaction types. snnu.edu.cn

A critical component of this strategy is the development of rapid and reliable analytical methods to determine reaction outcomes, such as yield and enantiomeric excess. snnu.edu.cn Techniques like fluorescence-based assays or chiroptical methods (e.g., circular dichroism) adapted for plate-reader formats can provide analytical data for a large number of samples in minutes. alfachemic.comsnnu.edu.cn By combining diversity-oriented synthesis to create libraries of potential ligands or catalysts with HTE screening platforms, researchers can navigate complex chemical spaces efficiently, leading to the rapid discovery and optimization of new chemical technologies derived from this compound. nih.gov

Q & A

Q. What is the molecular structure and key physical properties of trans-3-Methoxycyclopentan-1-amine hydrochloride?

Answer: this compound (CAS 2243802-43-7) has a bicyclic structure with a methoxy group at the 3-position and an amine group at the 1-position of the cyclopentane ring, stabilized by a hydrochloride counterion. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄ClNO | |

| Molecular Weight | 151.63 g/mol | |

| Stereochemistry | Rel-(1S,3S) configuration | |

| Solubility | Water-soluble (due to HCl salt) |

The hydrochloride salt enhances stability and aqueous solubility compared to the free base.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Answer: While specific toxicity data for this compound is limited, general safety practices for structurally similar amines include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- First-Aid Measures:

- Inhalation: Move to fresh air; seek medical attention if symptoms persist .

- Ingestion: Immediate medical consultation required .

- Skin/Eye Contact: Rinse with water for 15 minutes .

- Environmental Precautions: Prevent entry into waterways; collect spills mechanically .

Note: No PAC (Protective Action Criteria) values are documented, necessitating conservative handling .

Advanced Research Questions

Q. What synthetic routes are available for this compound, and what are their mechanistic considerations?

Answer: Synthesis typically involves:

Cyclopentane Functionalization:

- Methoxy group introduction via nucleophilic substitution or oxidation of precursor alcohols .

Amine Formation:

- Reductive amination or transaminase-catalyzed reactions (e.g., using engineered enzymes for stereocontrol) .

Hydrochloride Salt Formation:

- Treatment with HCl in anhydrous conditions to precipitate the salt .

Key Reagents and Conditions:

| Step | Reagents/Conditions | Mechanistic Insight |

|---|---|---|

| Methoxy Introduction | NaOMe, THF, 60°C | SN2 displacement of halide |

| Reductive Amination | LiAlH₄, H₂O workup | Imine intermediate reduction |

Challenges: Stereochemical purity requires chiral catalysts or enzymatic methods .

Q. How can researchers analyze the purity and structural integrity of this compound using spectroscopic methods?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS):

- Molecular ion peak at m/z 151.63 (M+H⁺) with fragmentation patterns indicating HCl loss .

- Chromatography:

- HPLC with polar stationary phase (C18 column) to assess purity; retention time compared to standards .

Data Interpretation Tip: Compare spectra with computational predictions (e.g., DFT for NMR shifts) to resolve stereochemical ambiguities .

Q. What are the potential biological targets or pharmacological applications of this compound based on structural analogs?

Answer: While direct studies are limited, analogs suggest:

- Neurological Targets:

- Enzyme Inhibition:

- Fluorinated analogs (e.g., 1,1,1-trifluoro derivatives) inhibit cytochrome P450 enzymes, suggesting metabolic studies .

Research Strategy:

- In Silico Docking: Use molecular modeling (e.g., AutoDock) to predict receptor binding .

- In Vitro Assays: Screen against neurotransmitter transporters (e.g., SERT, DAT) .

Caution: Biological activity may vary significantly due to stereochemistry; validate with enantiopure samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products